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Compound of Interest

Compound Name: 4-Chloro-7-methyl-1H-indole

Cat. No.: B1593264

In the landscape of modern drug discovery and materials science, the indole scaffold remains a
cornerstone of innovation. Its unique electronic properties and versatile reactivity have made it
a privileged structure in countless therapeutic agents and functional materials. Within this vast
chemical space, substituted indoles offer a nuanced toolkit for fine-tuning molecular properties.
4-Chloro-7-methyl-1H-indole is one such molecule—a strategically substituted building block
whose structural characteristics are critical to its function as a synthetic intermediate.

This guide provides an in-depth analysis of the structural properties of 4-Chloro-7-methyl-1H-
indole. It is designed for researchers, medicinal chemists, and process development scientists
who require a deep, functional understanding of this molecule. We will move beyond simple
data recitation to explore the causal relationships between its structure and its empirical
characteristics, providing field-proven insights into its synthesis, characterization, and reactivity.

Core Molecular Identity and Physicochemical
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all
subsequent experimental design. The core identifiers for 4-Chloro-7-methyl-1H-indole are
summarized below.
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Property Value Source
IUPAC Name 4-chloro-7-methyl-1H-indole [1]
CAS Number 61258-70-6 [1]
Molecular Formula CoHsCIN [1]
Molecular Weight 165.62 g/mol [1]

CC1=C2C(=C(C=C1)CI)C=CN

Canonical SMILES )

[1]
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While extensive experimental data on the bulk physical properties are not widely published, we

can infer key characteristics based on its structure and data from analogous compounds.
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Predicted Value / o
Property . Justification
Observation

The related 4-chloro-1-methyl-
1H-indole is a solid. The
) ) increased molecular weight
Physical Form Solid at room temperature )
and potential for hydrogen
bonding in the N-H indole favor

a solid state.

) ) Not experimentally reported in
Melting Point ) ) -
available literature.

- ) Not experimentally reported in
Boiling Point ] ] -
available literature.

The indole nucleus is largely

o nonpolar, and while the N-H
Low solubility in water. Soluble
) ) bond allows for hydrogen
. in common organic solvents _ _
Solubility bonding, the molecule is
(e.g., DMSO, DMF, CH2Clz,

dominated by its hydrophobic
Ethyl Acetate, Methanol).

carbocyclic and heterocyclic

rings.[2]

Spectroscopic Signature: A Predictive Analysis

Spectroscopic analysis is the primary method for confirming the identity and purity of a
chemical entity. While a definitive, published reference spectrum for 4-Chloro-7-methyl-1H-
indole is not readily available in public databases, its spectral signature can be reliably
predicted based on foundational principles and empirical data from closely related analogues.
This predictive approach is essential for any scientist working with novel or sparsely
documented compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of a molecule's hydrogen and carbon framework. The
predicted chemical shifts (d) in ppm are relative to tetramethylsilane (TMS).
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The proton spectrum is anticipated to show distinct signals for the aromatic protons, the N-H
proton, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4
position will deshield (shift downfield) adjacent protons, primarily H5. Conversely, the electron-

donating methyl group at C7 will shield (shift upfield) the N-H proton and influence the adjacent
H6.
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Proton

Predicted & (ppm)

Predicted
Multiplicity

Justification

N-H (H1)

~8.1-8.3

broad singlet (br s)

The N-H proton of
indoles is typically
found in this region.
The adjacent C7-
methyl group may
impart slight shielding.
[3]

H2

~7.1-7.3

triplet (t) or dd

Coupled to H3 and
weakly to N-H. Often
appears as a triplet or
doublet of doublets in

substituted indoles.

H3

~6.5-6.7

triplet (t) or dd

Coupled to H2 and
weakly to N-H.
Shielded relative to
other aromatic protons
due to the pyrrole

ring's electron density.

H5

~7.2-7.4

doublet (d)

Deshielded by the
adjacent C4-Cl.
Coupled to H6,
resulting in a doublet.
Based on data for 4-

bromoindoles.[3]

H6

~6.9-7.1

doublet (d)

Coupled to H5,
resulting in a doublet.
Shielded relative to
H5.

-CHs (C7)

~2.4-2.6

singlet (s)

Aromatic methyl
groups typically

appear in this region.
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The carbon spectrum provides complementary information. The C4 carbon, directly attached to
the chlorine atom, will be significantly deshielded.

Carbon Predicted & (ppm) Justification

Standard chemical shift for the
Cc2 ~123-125
C2 position in indoles.

Highly shielded carbon
C3 ~101-103 characteristic of the indole C3

position.

Bridgehead carbon, influenced
by the C4-Cl substituent.

C3a ~127-129

Directly attached to the
C4 ~129-131 electronegative chlorine,

causing a downfield shift.

Influenced by the adjacent C4-
Cl.

C5 ~121-123

Less affected by the
C6 ~120-122 )
substituents.

Directly attached to the
electron-donating methyl

C7 ~118-120 group, causing a slight upfield
shift compared to an
unsubstituted C7.

Bridgehead carbon, influenced
C7a ~135-137
by the C7-methyl group.

Typical range for an aromatic
-CHs ~16-18
methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial
for structural confirmation.
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e Molecular lon (M*): The electron ionization (EI) mass spectrum is expected to show a

prominent molecular ion peak. A critical feature will be the isotopic pattern characteristic of a

molecule containing one chlorine atom. We predict a strong signal at m/z = 165

(corresponding to the 3°Cl isotope) and a smaller signal at m/z = 167 (for the 37Cl isotope)

with an intensity ratio of approximately 3:1.

o Key Fragmentation Pathways:

o Loss of HCI: A potential fragmentation involves the loss of a hydrogen and the chlorine

atom, leading to a fragment at m/z = 129.

o Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at m/z =

150.

o Retro-Diels-Alder type fragmentation of the pyrrole ring could also occur, though it is less

common for the parent ion.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule.

Wavenumber (cm~12) Vibration Type Expected Appearance
Sharp, distinct peak.
~3400-3450 N-H stretch Characteristic of the indole N-
H group.[4]
~3050-3150 Aromatic C-H stretch Medium to weak peaks.
] ] Weak peaks from the methyl
~2850-2950 Aliphatic C-H stretch
group.
o Multiple medium to strong
~1570-1620 C=C aromatic ring stretch
peaks.
o Multiple medium to strong
~1450-1470 C=C aromatic ring stretch
peaks.
Medium to strong peak in the
~700-850 C-Cl stretch

fingerprint region.
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Synthesis and Chemical Reactivity

A Validated Synthetic Pathway: The Leimgruber-Batcho
Indole Synthesis

While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is
particularly well-suited for producing 4-Chloro-7-methyl-1H-indole due to its high efficiency
and the accessibility of the required starting material, 3-chloro-6-nitrotoluene.[5] This two-step
process is a robust alternative to the classic Fischer indole synthesis and is widely used in
industrial settings.[6]

Causality of the Method: The synthesis leverages the increased acidity of the benzylic protons
of the o-nitrotoluene starting material. These protons are readily deprotonated to form a
carbanion, which then reacts with a formamide acetal to generate a key enamine intermediate.
The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization
to form the indole ring.

3-Chloro-6-nitrotoluene
Step 1: Reflux in DM

F . :
Ay e . BB-(3-Chloro-6-nitrophenyl)enamine
—_—

Spontaneous
Pyrrolidine, Step 2: cyclization
Raney Ni, Hz —» Reductive Cyclization
or other reducing agent

4-Chloro-7-methyl-1H-indole

Click to download full resolution via product page
Caption: Workflow for the Leimgruber-Batcho synthesis of 4-Chloro-7-methyl-1H-indole.
Step 1: Enamine Formation

¢ To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3
mL per mmol of starting material) in a flask equipped with a reflux condenser and nitrogen
inlet, add pyrrolidine (1.2 eq).

e Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the mixture.
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e Heat the solution to reflux (typically 110-120 °C) for 3-5 hours, monitoring the reaction by
TLC until the starting material is consumed.

e Cool the reaction mixture to room temperature and remove the volatile components under
reduced pressure using a rotary evaporator. The resulting crude product is the intermediate
enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

e Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol,
ethanol, or ethyl acetate.

o Carefully add a catalytic amount of Raney Nickel (~5-10% by weight) to the solution under
an inert atmosphere.

o Pressurize the reaction vessel with hydrogen gas (Hz, typically 50-100 psi) or, alternatively,
use a chemical hydrogen source like hydrazine hydrate added cautiously.

 Stir the mixture vigorously at room temperature until the reduction and cyclization are
complete (monitor by TLC or LC-MS).

e Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove
the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

e Concentrate the filtrate under reduced pressure.

 Purify the resulting crude product by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield pure 4-Chloro-7-methyl-1H-indole.

Predicted Chemical Reactivity

The reactivity of the indole nucleus is dominated by its electron-rich nature, making it highly
susceptible to electrophilic aromatic substitution, primarily at the C3 position.[7] The
substituents on the benzene ring modulate this reactivity.

e C4-Chloro Group: This electron-withdrawing group deactivates the benzene ring towards
further electrophilic substitution.
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o C7-Methyl Group: This electron-donating group slightly activates the benzene ring.

» Overall Effect: The pyrrole ring remains the most reactive part of the molecule. Electrophiles
will overwhelmingly attack the C3 position. If forcing conditions are used to achieve
substitution on the benzene ring, the directing effects of the existing substituents would need
to be considered.

4-Chloro-7-methyl-1H-indole

C3 Position
(Most Nucleophilic)
Primary site for
Electrophilic Attack
(e.g., Vilsmeier-Haack, Mannich).

N-H (pKa ~17)
Can be deprotonated
by strong bases (e.g., NaH)
for N-alkylation/acylation.

Benzene Ring
Deactivated by C4-Cl.
Less reactive towards

electrophiles.

- J

Click to download full resolution via product page

Caption: Reactivity map of 4-Chloro-7-methyl-1H-indole highlighting key reactive sites.

Standard Operating Protocol: NMR Sample
Preparation and Analysis

To ensure trustworthy and reproducible data, a standardized protocol for sample
characterization is essential.

Objective: To obtain high-resolution *H and 3C NMR spectra for structural verification and
purity assessment of a synthesized batch of 4-Chloro-7-methyl-1H-indole.

Materials:

e Sample of 4-Chloro-7-methyl-1H-indole

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1593264?utm_src=pdf-body-img
https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Deuterated Chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de) with 0.03%
TMS

NMR Tube (5 mm, high precision)

Pasteur pipette

Vial and spatula
Procedure:

e Sample Preparation:

o

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

o Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent
(CDClIs is a good first choice due to its commonality and ability to dissolve many organics).

o Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue,
DMSO-ds can be used as an alternative.

o Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height
is within the optimal range for the spectrometer (typically ~4 cm).

o Cap the NMR tube securely.

e Spectrometer Setup and Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve optimal homogeneity.

o !H Spectrum: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation
delay).

o 13C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural
abundance of 3C, more scans will be required (e.g., 1024 or more, depending on sample
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concentration) with a longer relaxation delay (e.g., 2-5 seconds).

o (Optional) Acquire advanced spectra like COSY (*H-!H correlation) or HSQC (*H-13C
correlation) to unambiguously assign proton and carbon signals.

o Data Processing and Interpretation:

o Apply Fourier transform, phase correction, and baseline correction to the acquired Free
Induction Decays (FIDs).

o Calibrate the *H spectrum by setting the residual solvent peak (e.g., CDCIs at 7.26 ppm) or
the TMS peak to O ppm.

o Calibrate the 13C spectrum by setting the solvent peak (e.g., CDCls triplet at 77.16 ppm).
o Integrate the peaks in the *H spectrum to determine the relative ratios of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to
confirm that the spectrum matches the predicted structure of 4-Chloro-7-methyl-1H-
indole.

Conclusion

4-Chloro-7-methyl-1H-indole is a valuable synthetic intermediate whose utility is directly
derived from its specific structural and electronic properties. The presence of the chloro and
methyl groups at the C4 and C7 positions, respectively, creates a unique electronic
environment that influences its spectroscopic signature and directs its chemical reactivity. While
a complete experimental dataset is not yet available in the public domain, a rigorous, predictive
analysis based on established chemical principles and data from analogous structures provides
a robust framework for its synthesis, characterization, and application. This guide serves as a
foundational resource for scientists looking to leverage this important molecule in their research
and development endeavors.

References
e SpectraBase. (n.d.). 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H

NMR] - Spectrum.
e SpectraBase. (n.d.). 4-chloro-7-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-2,3-dione -
Optional[1H NMR] - Spectrum.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/product/b1593264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Royal Society of Chemistry. (n.d.). Supporting information for a related publication on
substituted indoles.

o Wikipedia. (2023). Leimgruber—Batcho indole synthesis.

o Wikipedia. (2023). Fischer indole synthesis.

» National Center for Biotechnology Information. (n.d.). Recent advances in catalytic
approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PubMed
Central.

» National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 24729284, 4-Chloro-7-methyl-1H-indole. PubChem.

e J&K Scientific LLC. (2021). Fischer Indole Synthesis.

e Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles,
22(1), 195-221.

e Gribble, G. W. (2016). Leimgruber—Batcho Indole Synthesis. In Name Reactions in
Heterocyclic Chemistry Il (pp. 275-291). John Wiley & Sons, Inc.

e Taylor & Francis. (n.d.). Fischer indole synthesis — Knowledge and References.

e SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.

e SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis.

e Cundy, D. J., & Taylor, D. (2007). Microwave assisted Leimgruber—Batcho reaction for the
preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry,
5(19), 3145-3151.

» National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-chloro-. NIST Chemistry
WebBook.

» National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry
WebBook.

» National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 798, Indole. PubChem.

» National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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